The synthesis of CC-90003 involves multiple steps that include the formation of a pyrimidine core followed by functionalization to introduce specific substituents. Key steps in the synthetic route include:
For industrial production, the laboratory synthesis must be optimized for larger scale operations, focusing on reaction conditions, purification processes, and quality control to ensure the compound's purity and consistency .
The molecular structure of CC-90003 features a complex arrangement that supports its function as an inhibitor. The key components include:
Data regarding its molecular structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
InChI Key | ILUKRINUNLAVMH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC(=NC=C3C)OC)NC(=O)C=C |
This structural complexity is crucial for its mechanism of action against ERK1/2 .
CC-90003 primarily engages in covalent binding reactions with ERK1/2, forming irreversible bonds at their active sites. This mechanism effectively inhibits their enzymatic activity. Key aspects of the chemical reactions involved include:
Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of CC-90003 .
CC-90003 acts as a covalent inhibitor targeting ERK1/2 within the MAPK signaling cascade. Its mechanism involves:
Pharmacokinetic studies reveal that CC-90003 is soluble in dimethyl sulfoxide, facilitating its use in experimental settings.
The physical properties of CC-90003 contribute to its functionality as a drug candidate. Key characteristics include:
Further analyses focus on determining its melting point, boiling point, and other relevant physical characteristics through standard laboratory methods .
CC-90003 has significant potential applications in cancer therapy due to its targeted inhibition of ERK signaling. Notable uses include:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1